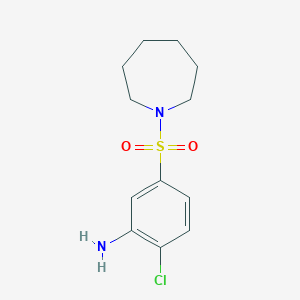
(Z)-3-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A new effective approach to the synthesis of some novel series of (Z)-2-((4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino) substituted acid is reported at room temperature, less reaction time with good to excellent yields . The synthesis of this compound has been reported in a publication, where it was synthesized at room temperature with less reaction time and good to excellent yields .
Molecular Structure Analysis
The molecular structure of this compound can be found in various scientific diagrams .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been reported in a publication . The synthesis involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives .
科学的研究の応用
GSK-3 Inhibitors Synthesis
Kamila and Biehl (2012) explored the microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives as potential glycogen synthase kinase-3 (GSK-3) inhibitors. These compounds, including variants of the specified chemical structure, were synthesized via condensation reactions under microwave conditions, demonstrating the utility of such derivatives in medicinal chemistry for the development of therapeutic agents targeting GSK-3 related pathways (Kamila & Biehl, 2012).
Photophysical Properties and DFT Study
Jachak et al. (2021) synthesized novel push-pull d-π-A type chromophores, including derivatives related to the compound . These studies highlighted the effect of structural manipulations on photophysical properties. The research aimed to understand intramolecular charge transfer characteristics, which are crucial for applications in materials science, especially in designing dyes and chromophores for various optical and electronic devices (Jachak et al., 2021).
Aldose Reductase Inhibitors
A study by Kučerová-Chlupáčová et al. (2020) focused on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. This research is significant for therapeutic applications, especially in treating complications related to diabetes. The study not only demonstrated the compounds' efficacy as inhibitors but also explored their selectivity and potential improvements for further inhibition efficacy (Kučerová-Chlupáčová et al., 2020).
Selective Fluorescent Chemical Sensors
Research by Li Rui-j (2013) involved the synthesis of a derivative that showed a strong fluorescent quenching effect on Co2+, indicating its potential as a selective fluorescent chemical sensor. This specificity towards Co2+ makes it a promising candidate for applications in environmental monitoring and analytical chemistry (Li Rui-j, 2013).
Solar Cell Applications
Kim et al. (2006) discussed the molecular engineering of organic sensitizers for solar cell applications. The study included derivatives of the compound , focusing on their application in dye-sensitized solar cells (DSSCs). The research emphasized the importance of structural and electronic properties in achieving high conversion efficiencies, contributing to the development of more efficient renewable energy sources (Kim et al., 2006).
将来の方向性
The compound has been tested for its antimicrobial and antitumor properties . Compounds with a high antimicrobial activity against Staphylococcus aureus and Cryptococcus neoformans have been identified . This suggests that this compound and its derivatives could have potential applications in the development of new antimicrobial and antitumor agents .
特性
IUPAC Name |
3-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S3/c1-7(2)10(12(16)17)14-11(15)9(20-13(14)18)6-8-4-3-5-19-8/h3-7,10H,1-2H3,(H,16,17)/b9-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVNIMNARZNNMR-TWGQIWQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372892.png)
![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2372893.png)


![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2372897.png)
![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile](/img/structure/B2372898.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2372902.png)
![3-(2-chlorophenyl)-5-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2372904.png)
![N-[1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2372905.png)

![2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2372907.png)

